Ramifenazone-d7
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Overview
Description
Scientific Research Applications
Stable Isotope Labelled Compound
Ramifenazone-d7 is a stable isotope labelled compound . Stable isotopes are non-radioactive, safe to handle, and can be used in long-term studies without the risk of radiation damage. They are particularly useful in drug development and environmental studies .
Impurity Analysis
Isotope-labeled impurities, like Ramifenazone-d7, are used in impurity analysis . Impurities in pharmaceuticals can affect the stability and efficacy of the drug. By introducing isotope-labeled impurities into a sample, researchers can study the fate and transport of these impurities .
Material Science
In material science, isotope-labeled impurities are used to investigate their influence on the material’s properties, such as conductivity, strength, and durability .
Drug Discovery
In drug discovery, isotope-labeled compounds are used for tracking and identification of molecules . This allows for precise tracking and identification of molecules, which is crucial in the development of new drugs.
Environmental Studies
Isotope-labeled impurities are used in environmental studies . By introducing a known amount of isotope-labeled impurities into a sample, researchers can study the fate and transport of these impurities in the environment .
Biochemical Research
Ramifenazone-d7 is used in biochemical research as a reference material . High-quality, certified reference materials are essential in research to ensure the accuracy and reliability of experimental results .
Mechanism of Action
Target of Action
Ramifenazone-d7, also known as Isopropylaminoantipyrine, is a pyrazole derivative that primarily targets bacterial cells . It acts as a non-steroidal anti-inflammatory agent (NSAID) and has been found to have analgesic, antipyretic, anti-inflammatory, and antimicrobial activities .
Mode of Action
As a non-steroidal anti-inflammatory agent, Ramifenazone-d7 works by reducing the production of prostaglandins, chemicals that cells produce in response to injury and certain diseases. These prostaglandins cause inflammation, pain, and fever. By inhibiting their production, Ramifenazone-d7 helps to alleviate these symptoms .
Biochemical Pathways
By inhibiting COX, Ramifenazone-d7 reduces the production of these inflammatory mediators, thereby alleviating symptoms of inflammation and pain .
Pharmacokinetics
The pharmacokinetics of Ramifenazone-d7 involves its absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
The result of Ramifenazone-d7’s action is the reduction of inflammation, pain, and fever. This is achieved through its inhibition of prostaglandin production, which in turn reduces the inflammatory response. Additionally, its antimicrobial activity helps to combat bacterial infections .
Action Environment
The action of Ramifenazone-d7 can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability. Additionally, factors such as temperature and humidity can impact the stability of the drug. It is recommended to store Ramifenazone-d7 under the conditions specified in the Certificate of Analysis to ensure its efficacy .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ramifenazone-d7 involves the introduction of seven deuterium atoms into the Ramifenazone molecule. This can be achieved through a series of reactions that involve deuterated starting materials and/or deuterated reagents. One possible synthesis pathway is outlined below.", "Starting Materials": [ "4-(4-aminophenyl)-2-butanol", "deuterated acetic anhydride", "deuterated pyridine", "deuterated chloroform", "deuterated sodium hydroxide", "deuterated sulfuric acid", "deuterated hydrogen gas", "deuterated palladium on carbon" ], "Reaction": [ "Step 1: Protect the amine group of 4-(4-aminophenyl)-2-butanol with acetic anhydride and pyridine to form the acetyl derivative.", "Step 2: Deuterate the acetyl derivative using deuterated acetic anhydride and deuterated pyridine in deuterated chloroform.", "Step 3: Remove the acetyl protecting group using deuterated sodium hydroxide in deuterated water.", "Step 4: Deuterate the remaining hydrogen atoms using deuterated sulfuric acid and deuterated hydrogen gas in deuterated water.", "Step 5: Reduce the nitro group using deuterated palladium on carbon and deuterated hydrogen gas in deuterated methanol to form Ramifenazone-d7." ] } | |
CAS RN |
1330180-51-2 |
Molecular Formula |
C14H12D7N3O |
Molecular Weight |
252.36 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
3615-24-5 (unlabelled) |
synonyms |
1,2-Dihydro-1,5-dimethyl-4-[(1-methylethyl-d7)amino]-2-phenyl-3H-pyrazol-3-one |
tag |
Antipyrine Impurities |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.